molecular formula C16H24F2N2OS B2542487 3-(4-(Difluoromethoxy)phenyl)-1,1-diisobutylthiourea CAS No. 398996-03-7

3-(4-(Difluoromethoxy)phenyl)-1,1-diisobutylthiourea

Cat. No.: B2542487
CAS No.: 398996-03-7
M. Wt: 330.44
InChI Key: AWOYIZXXEYOCEJ-UHFFFAOYSA-N
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Description

3-(4-(Difluoromethoxy)phenyl)-1,1-diisobutylthiourea is a useful research compound. Its molecular formula is C16H24F2N2OS and its molecular weight is 330.44. The purity is usually 95%.
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Scientific Research Applications

Lipophilic Hydrogen Bond Donor Properties

The difluoromethyl group, as found in compounds similar to "3-(4-(Difluoromethoxy)phenyl)-1,1-diisobutylthiourea," is considered a lipophilic hydrogen bond donor. This property makes it a potential bioisostere for hydroxyl, thiol, or amine groups. Studies have shown that difluoromethyl-containing compounds can act as hydrogen bond donors on a scale similar to thiophenol and aniline but are more lipophilic, enhancing their drug-like properties (Zafrani et al., 2017).

Reactivity and Polymer Applications

The reactivity of difluoromethyl groups with urethanes and the conditions for allophanate formation have been explored, indicating their potential in polymer chemistry for creating specific molecular structures at high temperatures (Lapprand et al., 2005). Moreover, the photoreaction of phenyl isocyanate with polyfluorinated alcohols has been described for producing highly fluorinated urethanes, demonstrating their utility in creating materials with high hydrophobicity and oleophobicity (Soto et al., 2014).

Molecular Structure and Dynamics

Research into the structure and dynamics of thiourea derivatives, such as those structurally related to "this compound," has provided insights into their potential applications in materials science and as enzyme inhibitors and sensors. For instance, the study of 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea highlighted its potential in drug development and material applications due to its unique electronic and structural properties (Mary et al., 2016).

Electrochemical Applications

Compounds with difluoromethyl groups have also been investigated for their electrochemical applications, particularly in the development of lithium-ion batteries. The study on 1,1-difluoro-1-alkenes as electrolyte additives revealed that they could induce favorable solid electrolyte interphase (SEI) formation, enhancing cycle performance in high-charge-voltage lithium-ion batteries (Kubota et al., 2012).

Properties

IUPAC Name

3-[4-(difluoromethoxy)phenyl]-1,1-bis(2-methylpropyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24F2N2OS/c1-11(2)9-20(10-12(3)4)16(22)19-13-5-7-14(8-6-13)21-15(17)18/h5-8,11-12,15H,9-10H2,1-4H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWOYIZXXEYOCEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)C(=S)NC1=CC=C(C=C1)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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